3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)8-7(3-4-10-8)11-5-1-2-6-11/h7-8,10H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZDPXVBXFPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies and Key Intermediates
Acromelic Acids A and B Synthesis: The synthesis of acromelic acids A and B involves forming a pyrrolidine ring from a \$$\delta\$$-nitro keto compound via reduction of the nitro group and intramolecular reductive amination. A crucial step is the stereoselective coupling between a nitroalkene and an \$$\alpha\$$-ketoester, achieved through a Ni-catalyzed asymmetric reaction.
Synthesis from Methyl-Boc-\$$D\$$-pyroglutamate: Analogs with a C4’-substituent can be synthesized using a C-H activation-arylation strategy starting from methyl-Boc-\$$D\$$-pyroglutamate. This involves deprotonation with LHMDS and alkylation with allylbromide, followed by lactam reduction and treatment with BF3 and Et3SiH.
Reaction Conditions and Reagents
Strong Bases: Strong bases like metallic sodium, sodium hydride, or n-butyllithium can activate hydroxyl groups to form corresponding sodium alkoxides or lithium alkoxides. These alkoxides react with alkylating reagents in the presence of phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol.
защиты: The use of protecting groups such as Boc (t-butoxycarbonyl) is common in pyrrolidine synthesis. These groups help control regioselectivity and prevent unwanted side reactions.
Procedures and Step-by-Step Examples
общий метод А: Synthesis of 2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (N3): This procedure involves multiple steps starting with the preparation of N-benzyl-1-(trimethylsilyl)-methanamine from benzylamine and (chloromethyl)trimethylsilane. Subsequent steps include the preparation of 1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid and its coupling with 2,3-diaminobenzamide dihydrochloride.
общий метод for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Synthesis: This method involves treating a compound with dicyclohexylcarbodiimide (DCC) followed by ammonium bicarbonate to yield an amide. The amide is then treated with trifluoroacetic anhydride to obtain the cyano pyrrolidine.
Key Considerations
Stereochemistry: The stereochemistry at the C-2 position of the pyrrolidine ring is crucial, especially when synthesizing chiral compounds. Epimerization can be achieved through the formation of active ester derivatives.
Yields and Optimization: Optimization of reaction conditions, such as temperature, reaction time, and choice of solvent, is essential to maximize yields and minimize side products.
Tables of compounds
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones, substituted pyrrolidines, and various functionalized derivatives that can be further utilized in synthetic applications .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
This compound serves as a crucial building block in the synthesis of novel pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance pharmacological activity. Recent studies have highlighted its potential in developing drugs for conditions such as Alzheimer's disease and schizophrenia by acting on neurotransmitter systems .
Case Studies
- Neurological Disorders : Research indicates that derivatives of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid exhibit significant cholinesterase inhibition, making them candidates for treating cognitive decline associated with Alzheimer’s disease .
- Anticancer Activity : A series of pyrrolidine derivatives were synthesized and tested against various cancer cell lines. One study reported enhanced antiproliferative effects against lung and ovarian cancer cells, indicating the potential of this compound in oncology .
Biochemical Research
Enzyme Interactions
The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological processes, particularly those involving proteases and kinases.
Research Insights
- Metalloprotease Inhibition : Compounds derived from pyrrolidine structures have been shown to inhibit metalloproteases linked to various diseases, including hypertension and cancer. This inhibition is crucial for developing therapeutic strategies against these conditions .
Agricultural Chemistry
Potential as Pesticides
The compound is under investigation for its potential as a pesticide or herbicide. Its ability to target specific biological pathways offers a more environmentally friendly approach to pest control compared to traditional methods.
Ongoing Research
- Studies are exploring the efficacy of pyrrolidine derivatives in controlling agricultural pests while minimizing ecological impact. Preliminary results suggest promising bioactivity against certain pest species, warranting further exploration .
Material Science
Advanced Materials Development
This compound is being explored for applications in creating advanced materials, such as polymers with enhanced properties for use in coatings and adhesives.
Material Properties
Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Drug synthesis targeting neurological disorders | Cholinesterase inhibition; anticancer activity |
| Biochemical Research | Enzyme interaction studies | Inhibition of metalloproteases |
| Agricultural Chemistry | Development of pesticides/herbicides | Effective against specific agricultural pests |
| Material Science | Creation of advanced polymers | Enhanced mechanical strength and thermal stability |
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Table 1: Structural Comparison of Pyrrolidine Carboxylic Acid Derivatives
*Calculated based on formula C9H14N2O2.
Key Observations:
- Bulky Substituents : Compounds like the Boc-protected derivative () exhibit steric hindrance, limiting their use in catalysis but enhancing chiral resolution .
- Electronic Effects : The ketone group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid () increases electrophilicity, making it reactive in nucleophilic additions .
- Bioactivity : Acetylcaptopril derivatives () highlight how sulfhydryl groups are critical for ACE inhibition, whereas the target compound’s pyrrolidinyl group may favor different receptor interactions .
Physicochemical and Pharmacological Properties
Table 2: Physicochemical and Pharmacological Comparison
| Compound | Solubility | LogP (Predicted) | Bioactivity Notes |
|---|---|---|---|
| This compound | Moderate in water | ~0.5 | Potential neuroactive properties |
| (2S,4R)-1-N-Boc-4-(TBDMSO-propyl)... | Low (hydrophobic) | ~3.2 | Used in solid-phase peptide synthesis |
| Acetylcaptopril Hydrate | High (polar groups) | ~1.8 | Related to antihypertensive drugs |
| 1-(Pyridin-3-ylmethyl)... | Moderate | ~1.0 | Chelates transition metals (e.g., Cu²⁺) |
Key Observations:
- Solubility : The target compound’s solubility is intermediate between hydrophobic Boc-protected derivatives () and highly polar captopril analogs ().
Biological Activity
3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of activities including enzyme inhibition, anticancer properties, and antimicrobial effects. This article compiles various research findings to provide a comprehensive overview of its biological activities.
1. Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of prolyl endopeptidase (PEP). This enzyme is implicated in various physiological processes and is a target for therapeutic intervention in conditions such as Alzheimer's disease. The inhibition of PEP can lead to increased levels of neuropeptides, which may have beneficial effects on cognitive function .
2. Anticancer Properties
Research indicates that pyrrolidine derivatives, including this compound, exhibit anticancer activity . In vitro studies have shown that this compound can reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) when tested at concentrations around 100 µM. The cytotoxicity was assessed using MTT assays, comparing the effects to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity Data
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | A549 | 100 | 66 |
| Cisplatin | A549 | 100 | 50 |
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have demonstrated that certain derivatives exhibit significant activity against Gram-positive bacteria and multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) for some derivatives was found to be notably lower than that of conventional antibiotics, suggesting potential for development as new antimicrobial agents .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | <32 |
| Reference Antibiotic | Ampicillin | >125 |
Case Studies and Research Findings
Recent studies have explored the structure-activity relationship (SAR) of pyrrolidine derivatives to enhance their biological efficacy. For instance, modifications to the pyrrolidine ring structure have been shown to significantly impact their potency against cancer cells and bacteria.
In one notable study, a series of pyrrolidine derivatives were synthesized and screened for their anticancer activity against A549 cells. The results indicated that specific substitutions on the pyrrolidine ring could enhance cytotoxicity while minimizing toxicity to non-cancerous cells .
Furthermore, a collaborative virtual screening approach identified promising derivatives with improved potency against Trypanosoma cruzi, highlighting the versatility of pyrrolidine scaffolds in drug discovery .
Q & A
Basic: What synthetic methodologies are effective for synthesizing 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step routes, including condensation reactions and cyclization. For example, palladium-catalyzed cross-coupling (e.g., in dimethylformamide or toluene) may facilitate pyrrolidine ring formation. Optimization requires adjusting temperature (40–80°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd). Post-reaction purification via column chromatography or recrystallization ensures high purity. Reaction progress should be monitored using TLC or LC-MS .
Advanced: How can NMR and X-ray crystallography resolve stereochemical ambiguities in this compound?
Answer:
- X-ray crystallography (e.g., single-crystal diffraction) provides definitive stereochemical assignments by analyzing bond angles and spatial arrangements, as demonstrated for structurally similar proline derivatives .
- NMR : H-H coupling constants (-values) and NOESY correlations distinguish diastereomers. For instance, vicinal coupling constants (>8 Hz suggest cis configurations; <6 Hz indicate trans) .
Basic: What analytical techniques ensure purity and structural integrity during characterization?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% threshold).
- LC-MS : Confirms molecular weight (e.g., [M+H] ion at m/z 199.1).
- NMR : and DEPT-135 spectra validate carbonyl (170–175 ppm) and pyrrolidine ring carbons .
Advanced: How can computational models predict the compound’s reactivity in catalytic processes or binding interactions?
Answer:
- Density Functional Theory (DFT) : Models transition states for ring-opening reactions or hydrogen bonding interactions. Parameters from PubChem (e.g., bond lengths, charge distribution) inform simulations .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with proline-targeting enzymes) using force fields like AMBER or CHARMM .
Basic: What safety protocols are critical for handling this compound based on its toxicological profile?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks.
- Storage : Keep in airtight containers at –20°C, away from oxidizing agents (per SDS guidelines) .
- First Aid : Flush skin/eyes with water for 15 minutes; seek medical attention if ingested .
Advanced: How to address contradictions in reported physicochemical properties (e.g., solubility, stability)?
Answer:
- Solubility : Validate using shake-flask methods (water, DMSO) under controlled pH (2–12).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from impurities or hygroscopicity; Karl Fischer titration quantifies moisture content .
Basic: What are the stability considerations under varying pH and temperature?
Answer:
- pH Stability : Degrades in strong acids (pH <2) or bases (pH >10), forming ring-opened byproducts.
- Thermal Stability : Decomposes above 150°C; differential scanning calorimetry (DSC) identifies melting points and exothermic events .
Advanced: How to design biological assays to evaluate its potential as a proline analog in enzyme inhibition?
Answer:
- Enzyme Assays : Use prolyl hydroxylase or peptidase models. Measure IC via fluorescence (e.g., FITC-labeled substrates).
- Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.
- Cellular Uptake : Radiolabeled compound (e.g., ) tracks intracellular accumulation .
Basic: How to validate synthetic yields when scaling up from milligram to gram quantities?
Answer:
- Process Optimization : Adjust stirring rate (500–1000 rpm) and cooling efficiency to maintain exothermic control.
- Quality Metrics : Compare yields at 1g vs. 10g scales; characterize intermediates via IR to detect side reactions .
Advanced: What strategies mitigate racemization during synthesis of stereoisomers?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
